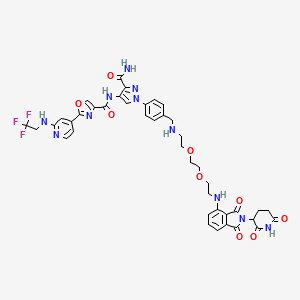
Propargyl-PEG11-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG11-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional molecule, featuring a carboxylic acid group at one end and a propargyl group at the other. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its alkyne functionality .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-acid can be synthesized through a series of chemical reactions involving the introduction of the propargyl group and the PEG chain. One common method involves the reaction of propargyl alcohol with a PEG derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG11-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The compound readily participates in CuAAC reactions with azide-containing molecules to form triazoles.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide Compounds: React with the propargyl group in click chemistry reactions.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azide compounds.
Substituted Propargyl Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Wirkmechanismus
Propargyl-PEG11-acid exerts its effects primarily through its alkyne functionality, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the cycloaddition of the alkyne group with azide compounds, forming stable triazole linkages. This mechanism is widely exploited in the synthesis of complex molecules and bioconjugates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar alkyne functionality.
Propargyl-PEG4-acid: Another PEG derivative with a different chain length.
Uniqueness
Propargyl-PEG11-acid is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. This makes it particularly useful in bioconjugation and drug delivery systems, where longer PEG chains can improve the stability and bioavailability of the final product .
Eigenschaften
Molekularformel |
C26H48O13 |
|---|---|
Molekulargewicht |
568.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28) |
InChI-Schlüssel |
WEUITYPMLQTCEG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
![(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B11935503.png)
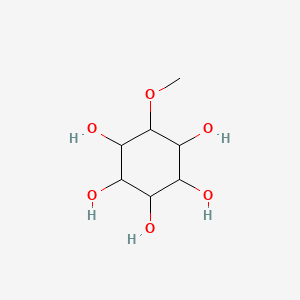
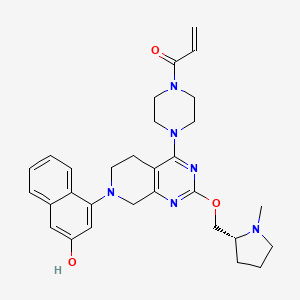

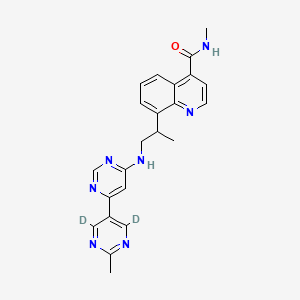


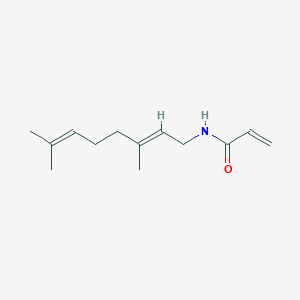
![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)
![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)
